Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the molecular formula C9H6FN2NaO2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, such as this compound, often starts from the use of glyoxal and formaldehyde in ammonia . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .
Molecular Structure Analysis
Imidazole, the core structure of this compound, was first synthesized by Heinrich Debus in 1858 . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The diverse substitutions at the benzimidazole core gave rise to its antihelmintic, antifungal, antitumor, and antiviral activities .
Physical And Chemical Properties Analysis
This compound is a solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Scientific Research Applications
Synthesis and Structural Studies
Crystal and Molecular Structures : The crystal and molecular structures of related compounds are often studied for their potential applications in pharmaceuticals. For instance, Richter et al. (2023) investigated the structure of a similar compound obtained as a side product during the synthesis of an antitubercular agent (Richter et al., 2023).
One-pot Synthesis and Structural Optimization : Kumar et al. (2020) described the one-pot synthesis of a novel compound using sodium dithionite as a reductive cyclizing agent, highlighting its crystallization and molecular structure (Kumar et al., 2020).
Potential Anticancer Activity
Anticancer Screening : Some derivatives have shown promise in anticancer screening. For example, a study by Jagadeesha et al. (2023) on a similar compound revealed potent antileukemic activity (Jagadeesha et al., 2023).
Antibacterial and Antitubercular Activities : Compounds like these have been explored for their antimicrobial properties. Shruthi et al. (2016) synthesized novel hybrid molecules showing potent antimicrobial and anti-tubercular activities (Shruthi et al., 2016).
Inhibitory Potencies and Medicinal Applications
Inhibition of Enzymes : These compounds have been studied for their inhibitory effects on various enzymes. For example, a study by Chen et al. (1990) on quinoline carboxylic acids identified critical regions for the inhibition of dihydroorotate dehydrogenase (Chen et al., 1990).
Novel Tailored Salts for Battery Applications : Plewa-Marczewska et al. (2014) described the synthesis of sodium salts with imidazole fluorine derivatives for use in sodium electrolytes in batteries (Plewa-Marczewska et al., 2014).
Chemosensors and Molecular Probes
- Selective Detection of Metal Ions : Kumar et al. (2012) discussed the development of a benzimidazole-based optical probe for selective detection of various metal ions (Kumar et al., 2012).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their wide range of biological activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , suggesting that these compounds may be stable under a range of environmental conditions.
properties
IUPAC Name |
sodium;4-fluoro-1-methylbenzimidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.Na/c1-12-6-4-2-3-5(10)7(6)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWONMDVRAKSX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN2NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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